molecular formula C13H20N2O2 B1670954 Dropropizine CAS No. 17692-31-8

Dropropizine

Numéro de catalogue: B1670954
Numéro CAS: 17692-31-8
Poids moléculaire: 236.31 g/mol
Clé InChI: PTVWPYVOOKLBCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La dropropizine est un antitussif d’action périphérique utilisé pour soulager la toux due aux allergies ou aux rhumes. Elle est vendue sous diverses formes, notamment des suppositoires, des comprimés et du sirop, et est disponible dans plusieurs pays, dont l’Allemagne, l’Amérique centrale, l’Amérique du Sud et certains pays d’Afrique . La this compound est connue pour son efficacité à supprimer la toux sans provoquer d’effets secondaires sur le système nerveux central.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La dropropizine peut être synthétisée par couplage de la 1-phénylpiperazine avec le glycidol (1,2-époxy-3-hydroxypropane). Ce processus implique la réaction de la 1-phénylpiperazine avec le glycidol dans des conditions contrôlées pour former la this compound . Les énantiomères de la this compound peuvent être préparés en utilisant des esters d’oximes et des lipases supportées de Pseudomonas cepacia, ce qui permet la séparation de la ®- et de la (S)-dropropizine avec des rendements optiques et chimiques élevés.

Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant la même réaction de couplage de la 1-phénylpiperazine avec le glycidol. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques. Les énantiomères sont séparés et purifiés par recristallisation pour obtenir l’énantiomère souhaité avec un minimum d’impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La dropropizine subit diverses réactions chimiques, notamment l’hydroxylation du cycle aromatique, la N-désalkylation pour former des N-phénylpiperazines, et la dégradation de la partie piperazine. Ces réactions sont essentielles à son métabolisme dans l’organisme humain.

Réactifs et conditions courants : La réaction d’hydroxylation implique généralement l’utilisation d’agents oxydants, tandis que la N-désalkylation nécessite des enzymes ou des réactifs chimiques spécifiques qui facilitent l’élimination des groupes alkyles de l’atome d’azote. La dégradation de la partie piperazine peut se produire en milieu acide ou basique, selon les produits souhaités.

Principaux produits formés : Les principaux produits formés par les réactions chimiques de la this compound comprennent des métabolites hydroxylés et des N-phénylpiperazines. Ces métabolites peuvent être détectés dans l’urine humaine par chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS), fournissant une preuve de l’ingestion de this compound.

Applications de la recherche scientifique

La this compound a diverses applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie. En chimie, elle est utilisée comme étalon de référence pour la détermination de la this compound dans les formulations pharmaceutiques par des méthodes spectrophotométriques . En biologie et en médecine, la this compound est étudiée pour ses propriétés antitussives et ses avantages thérapeutiques potentiels dans le traitement de la toux sans provoquer d’effets secondaires sur le système nerveux central . Dans l’industrie pharmaceutique, la this compound est utilisée dans le développement d’antitussifs et de médicaments connexes .

Comparaison Avec Des Composés Similaires

Composés similaires :

  • Lévodropropizine
  • Dextrothis compound
  • N-phénylpiperazine

Comparaison : La this compound est unique par son mode d’action périphérique, ce qui la distingue des autres antitussifs qui agissent sur le système nerveux central. La lévothis compound, l’isomère lévo de la this compound, agit également comme un antitussif périphérique mais est préférée pour son meilleur rapport activité antitussive/effet sédatif . La dextrothis compound, l’énantiomère dextrogyre, est moins couramment utilisée en raison de sa sélectivité plus faible et de ses effets secondaires plus importants . La N-phénylpiperazine, un précurseur dans la synthèse de la this compound, ne possède pas de propriétés antitussives mais est essentielle à la production de la this compound .

L’action périphérique unique de la this compound et ses effets secondaires minimes en font un composé précieux dans le traitement de la toux, la distinguant d’autres composés similaires.

Propriétés

IUPAC Name

3-(4-phenylpiperazin-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWPYVOOKLBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045624
Record name Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17692-31-8
Record name (±)-Dropropizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dropropizine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dropropizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dropropizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dropropizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROPROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dropropizine
Reactant of Route 2
Reactant of Route 2
Dropropizine
Reactant of Route 3
Reactant of Route 3
Dropropizine
Reactant of Route 4
Reactant of Route 4
Dropropizine
Reactant of Route 5
Reactant of Route 5
Dropropizine
Reactant of Route 6
Reactant of Route 6
Dropropizine
Customer
Q & A

Q1: What is the primary mechanism of action of Dropropizine?

A1: this compound is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []

Q2: Does this compound interact with opioid receptors?

A3: No, receptor binding studies indicate that this compound does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []

Q3: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies report utilizing various spectroscopic techniques to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized this compound and its derivatives. [, , ]
  • Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized this compound derivatives. []
  • Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of this compound enantiomers in biological samples. []

Q5: Are there specific formulation strategies mentioned for this compound to improve its stability or bioavailability?

A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that this compound is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research, there is no evidence suggesting that this compound possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.

Q7: Have there been any computational chemistry studies conducted on this compound?

A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between this compound and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards this compound.

Q8: How do structural modifications of this compound affect its activity?

A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of this compound derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levothis compound.

Q9: What is the pharmacokinetic profile of this compound?

A12: Studies in rats show that this compound is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levothis compound and Dextrothis compound) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrothis compound might increase the plasma and tissue exposure of Levothis compound, especially after oral administration of the racemic mixture. []

Q10: How is this compound metabolized in humans?

A10: Research indicates that this compound undergoes several metabolic pathways in humans, including:

  • Hydroxylation of the aromatic ring. []
  • N-dealkylation of both the parent drug and its hydroxylated metabolite. []
  • Degradation of the piperazine moiety. []

Q11: Does the enantiomeric form of this compound affect its antitussive activity?

A15: Yes, Levothis compound, the (S)-enantiomer of this compound, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levothis compound as a safer alternative to the racemic drug.

Q12: What models have been used to study the antitussive activity of this compound?

A12: Various animal models have been employed to evaluate the antitussive efficacy of this compound and Levothis compound, including:

  • Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]
  • Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []
  • Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []
  • Cats: Mechanically induced cough models in conscious cats. [, , ]

Q13: How does the antitussive effect of this compound compare to other antitussives in experimental settings?

A13: Studies have compared the antitussive efficacy of this compound and Levothis compound to other commonly used antitussives:

  • Codeine: this compound and Levothis compound generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]
  • Other Non-narcotic Antitussives: The efficacy of this compound and Levothis compound has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]

Q14: Have any human studies been conducted to assess the antitussive efficacy of this compound?

A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of this compound and Levothis compound using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.

Q15: What is known about the toxicity profile of this compound?

A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of this compound in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.

Q16: What analytical methods are commonly used to determine this compound levels?

A16: Several analytical techniques have been employed for the determination of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of this compound enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]
  • Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of this compound in pharmaceutical formulations. [, , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of this compound in humans and to analyze its presence in urine samples. []
  • Voltammetry: Voltammetric methods have also been proposed for the determination of this compound in pharmaceutical formulations and biological fluids. []

Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for this compound analysis?

A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of this compound. [] This research demonstrated the potential of MIPs as a sample preparation technique for this compound analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.